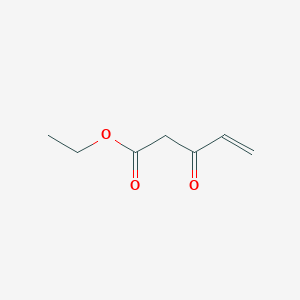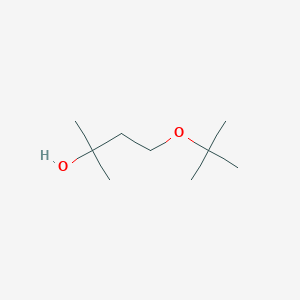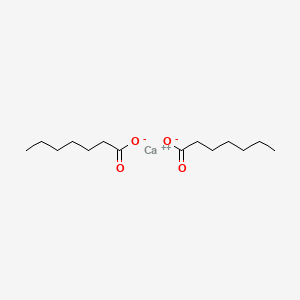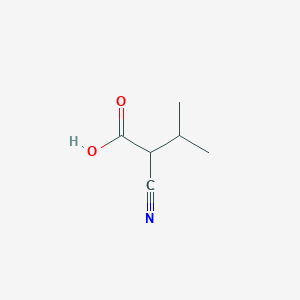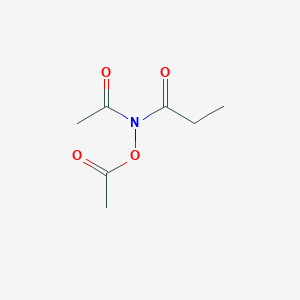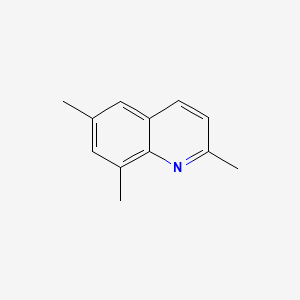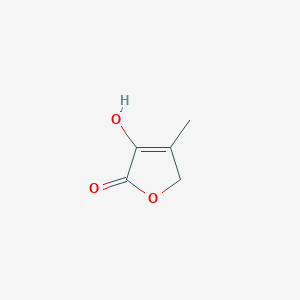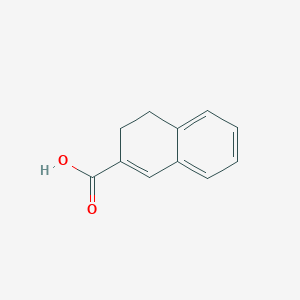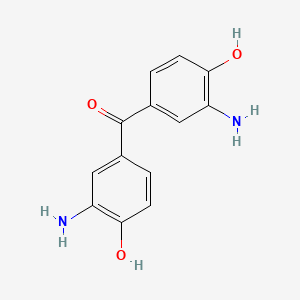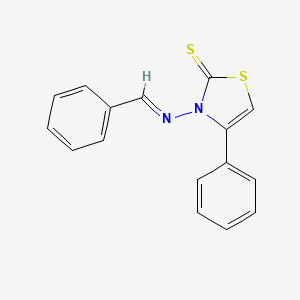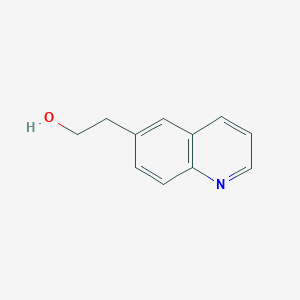
2-(Quinolin-6-YL)ethanol
描述
2-(Quinolin-6-YL)ethanol is a chemical compound that features a quinoline ring attached to an ethanol group. Quinoline is a nitrogen-containing heterocyclic aromatic compound, known for its presence in various natural products and its significant pharmacological activities . The ethanol group provides additional reactivity and solubility properties, making this compound a versatile compound in both synthetic and medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Quinolin-6-YL)ethanol typically involves the functionalization of quinoline derivatives. One common method is the reduction of 2-(Quinolin-6-YL)acetaldehyde using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in an appropriate solvent like ethanol or tetrahydrofuran . Another approach involves the Grignard reaction, where 2-(Quinolin-6-YL)magnesium bromide reacts with formaldehyde, followed by hydrolysis to yield the desired ethanol derivative .
Industrial Production Methods
Industrial production of this compound may involve large-scale reduction processes using catalytic hydrogenation. This method employs hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C) to reduce 2-(Quinolin-6-YL)acetaldehyde to this compound under controlled temperature and pressure conditions .
化学反应分析
Types of Reactions
2-(Quinolin-6-YL)ethanol undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form 2-(Quinolin-6-YL)ethane using strong reducing agents such as LiAlH4.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions, CrO3 in acidic conditions.
Reduction: NaBH4 or LiAlH4 in ethanol or tetrahydrofuran.
Substitution: SOCl2 in the presence of a base like pyridine.
Major Products
Oxidation: 2-(Quinolin-6-YL)acetaldehyde, 2-(Quinolin-6-YL)acetic acid.
Reduction: 2-(Quinolin-6-YL)ethane.
Substitution: 2-(Quinolin-6-YL)ethyl chloride.
科学研究应用
2-(Quinolin-6-YL)ethanol has a wide range of applications in scientific research:
作用机制
The mechanism of action of 2-(Quinolin-6-YL)ethanol is largely dependent on its interaction with biological targets. The quinoline ring can intercalate with DNA, disrupting replication and transcription processes, which is a common mechanism for its anticancer and antimicrobial activities . Additionally, the compound can inhibit specific enzymes or receptors, modulating various biochemical pathways .
相似化合物的比较
Similar Compounds
Quinoline: The parent compound, known for its broad spectrum of biological activities.
2-(Quinolin-6-YL)acetaldehyde: An intermediate in the synthesis of 2-(Quinolin-6-YL)ethanol, with similar reactivity but different functional properties.
2-(Quinolin-6-YL)acetic acid: An oxidized form, used in different chemical and biological applications.
Uniqueness
This compound is unique due to its combination of the quinoline ring and ethanol group, providing a balance of reactivity and solubility. This makes it a valuable intermediate in synthetic chemistry and a promising candidate in medicinal research .
属性
IUPAC Name |
2-quinolin-6-ylethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c13-7-5-9-3-4-11-10(8-9)2-1-6-12-11/h1-4,6,8,13H,5,7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BETRNBJUCZBYAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)CCO)N=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00591509 | |
| Record name | 2-(Quinolin-6-yl)ethan-1-olato | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00591509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
227809-77-0 | |
| Record name | 2-(Quinolin-6-yl)ethan-1-olato | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00591509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


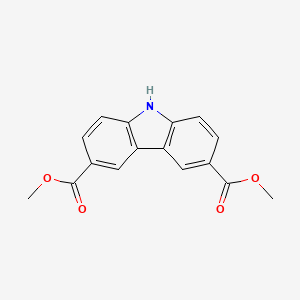
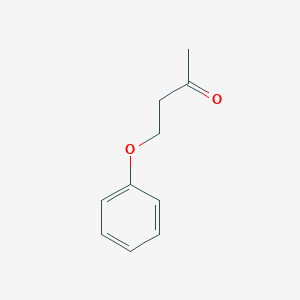
![1-({6-[(1-Cyanocyclohexyl)amino]-hexyl}amino)cyclohexanecarbonitrile](/img/structure/B3049884.png)
